

A Technical Guide to Methylisonicotinate-N-oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methylisonicotinate-N-oxide**

Cat. No.: **B142975**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Methylisonicotinate-N-oxide**, a heterocyclic N-oxide compound. It covers its chemical and physical properties, experimental protocols for its synthesis and characterization, and the broader context of N-oxide functionalities in medicinal chemistry. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical Identity and Properties

Methylisonicotinate-N-oxide, also known as Methyl pyridine-4-carboxylate 1-oxide or 4-(Methoxycarbonyl)pyridine N-oxide, is a derivative of methyl isonicotinate.^{[1][2]} The presence of the N-oxide group significantly influences its chemical properties, making it a subject of interest in medicinal chemistry. Molecules with N-oxide functionalities are widely present in nature and play a crucial role as synthetic intermediates, prodrugs, and active pharmaceutical ingredients.^{[3][4]} The highly polar N⁺-O⁻ bond can enhance water solubility, decrease cell membrane permeability, and introduce unique redox reactivity, which is particularly relevant for the development of hypoxia-activated prodrugs.^{[3][5]}

Physicochemical Data

The fundamental physicochemical properties of **Methylisonicotinate-N-oxide** are summarized below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
CAS Number	3783-38-8	[6] [7] [8] [9]
Molecular Formula	C ₇ H ₇ NO ₃	[1] [6] [7]
Molecular Weight	153.14 g/mol	[1] [6] [8]
Melting Point	116-118.5 °C	[6] [8]
Boiling Point	340.5 ± 15.0 °C (Predicted)	[8]
Appearance	Colorless, block-shaped crystals	[10]
MDL Number	MFCD00128856	[1] [6]

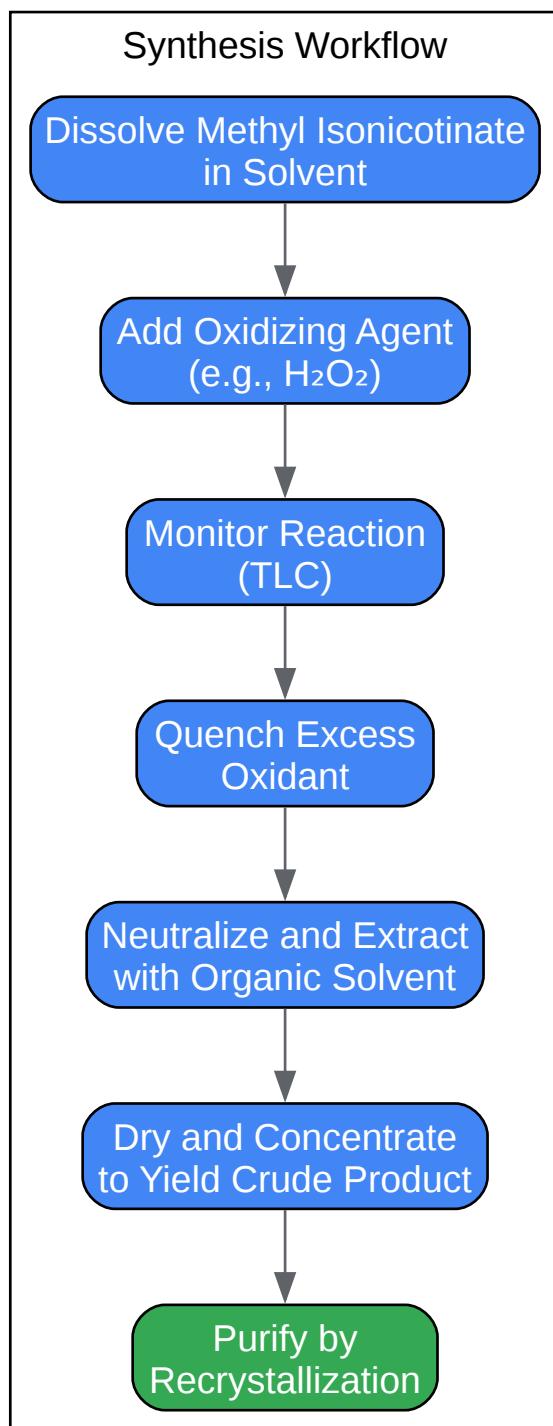
Synthesis and Experimental Protocols

The synthesis of **Methylisonicotinate-N-oxide** involves the N-oxidation of its parent compound, methyl isonicotinate. The general approach for synthesizing heterocyclic N-oxides involves the use of an oxidizing agent.

General Synthesis of Methylisonicotinate-N-oxide

This protocol describes a general method for the N-oxidation of a pyridine derivative, adapted for the synthesis of **Methylisonicotinate-N-oxide**. The parent compound, methyl isonicotinate, is typically synthesized via the esterification of isonicotinic acid with methanol.[\[11\]](#)[\[12\]](#)

Objective: To synthesize **Methylisonicotinate-N-oxide** through the oxidation of methyl isonicotinate.


Materials:

- Methyl isonicotinate
- Hydrogen peroxide (H₂O₂) or a peroxyacid (e.g., m-CPBA)
- Glacial acetic acid (if using H₂O₂)

- Dichloromethane (if using m-CPBA)
- Sodium sulfite or sodium bisulfite solution
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Methodology:

- Reaction Setup: Dissolve methyl isonicotinate in a suitable solvent like glacial acetic acid.
- Oxidation: Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the solution while maintaining the temperature, typically between 70-80°C. The reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete, cool the mixture and cautiously quench the excess peroxide by adding a reducing agent, such as sodium sulfite solution, until a negative test with starch-iodide paper is achieved.
- Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).
- Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt like magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **Methylisonicotinate-N-oxide** can be further purified by recrystallization.

[Click to download full resolution via product page](#)

General workflow for the synthesis and purification of **Methylisonicotinate-N-oxide**.

Protocol for Single Crystal Growth

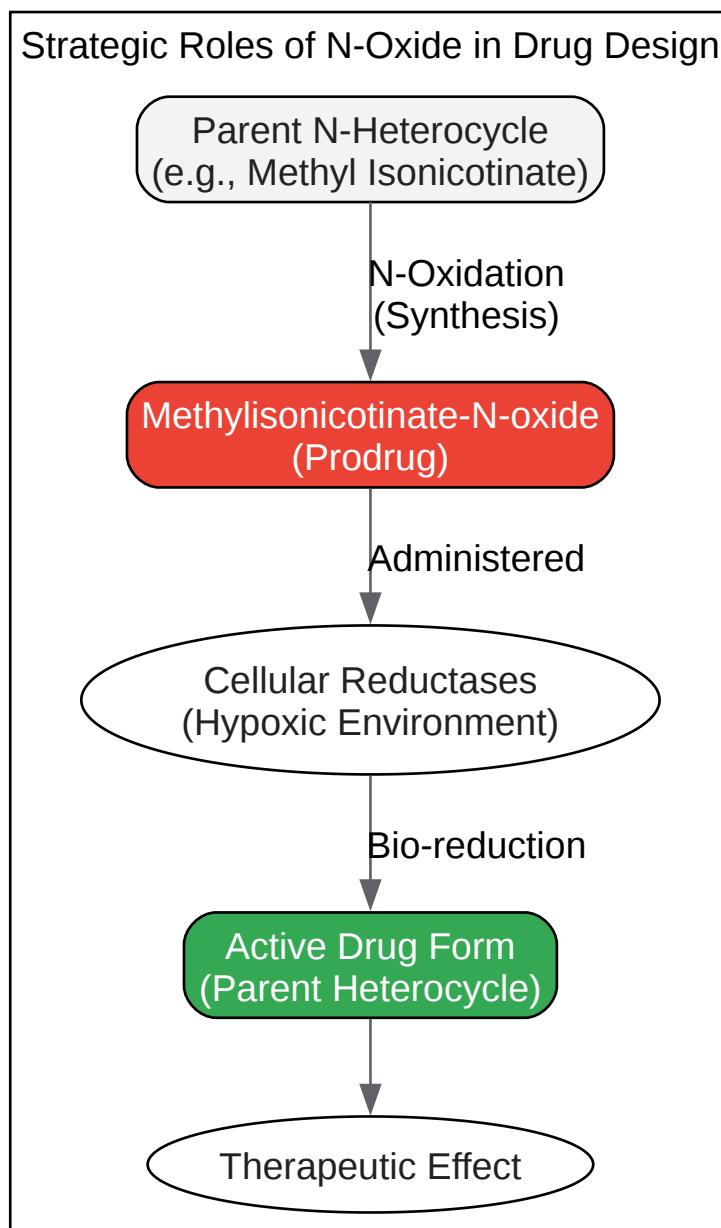
This protocol is based on the experimental description for obtaining single crystals of **Methylisonicotinate-N-oxide** suitable for X-ray diffraction analysis.[\[10\]](#)

Objective: To grow high-quality single crystals of **Methylisonicotinate-N-oxide**.

Materials:

- Purified **Methylisonicotinate-N-oxide** (0.46 g, 3 mmol)
- Methanol
- Small beaker or vial
- Parafilm or other means for slow evaporation

Methodology:


- Dissolution: Dissolve the purified **Methylisonicotinate-N-oxide** in a minimal amount of methanol at room temperature.[\[10\]](#)
- Slow Evaporation: Cover the container in a way that allows for very slow evaporation of the solvent (e.g., by piercing a few small holes in a parafilm cover).
- Crystallization: Leave the solution undisturbed in a location with stable temperature and minimal vibration.
- Harvesting: Over several days, as the methanol slowly evaporates, colorless, block-shaped crystals suitable for X-ray analysis will form.[\[10\]](#) Harvest the crystals carefully from the remaining solution.

Role in Drug Development and Medicinal Chemistry

Heterocyclic N-oxides are an important class of compounds in medicinal chemistry, demonstrating a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[\[13\]](#) The N-oxide functional group can serve several strategic purposes in drug design.

Key Roles of the N-oxide Moiety:

- Bioisostere: The N-oxide group can act as a bioisosteric replacement for other functional groups to modify a molecule's steric and electronic profile, potentially improving its pharmacological properties.
- Prodrugs for Hypoxic Tissues: The N-oxide can be reduced back to the parent amine by enzymes (e.g., reductases) that are often overexpressed in the hypoxic (low oxygen) environments characteristic of solid tumors.^[3] This targeted bioactivation makes N-oxides attractive candidates for developing hypoxia-activated prodrugs.^[5]
- Improved Pharmacokinetics: The polarity of the N⁺-O⁻ bond can increase a compound's water solubility and modulate its ability to cross biological membranes, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile.^{[3][5]}

[Click to download full resolution via product page](#)

Logical pathway for N-oxide prodrug activation in a hypoxic environment.

The study of compounds like **Methylisonicotinate-N-oxide** provides a valuable platform for exploring these principles, potentially leading to the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl isonicotinate N-oxide [oakwoodchemical.com]
- 2. Methylisonicotinate-N-oxide | CymitQuimica [cymitquimica.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Drugs with N -Oxide Functionalities: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. 3783-38-8 Cas No. | Methylisonicotinate-N-oxide | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. calpaclab.com [calpaclab.com]
- 8. METHYLISONICOTINATE-N-OXIDE CAS#: 3783-38-8 [m.chemicalbook.com]
- 9. 3783-38-8 Cas No. | Methyl isonicotinate N-oxide | Apollo [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. nbanno.com [nbanno.com]
- 13. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Methylisonicotinate-N-oxide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142975#cas-number-for-methylisonicotinate-n-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com